Cas no 1704464-34-5 (1-(But-2-en-1-yl)-5-methyl-1H-pyrazol-3-amine)

1-(But-2-en-1-yl)-5-methyl-1H-pyrazol-3-amine 化学的及び物理的性質
名前と識別子
-
- 1704464-34-5
- EN300-783352
- 1-(But-2-en-1-yl)-5-methyl-1H-pyrazol-3-amine
- 1-[(E)-But-2-enyl]-5-methylpyrazol-3-amine
- 1-But-2-enyl-5-methylpyrazol-3-amine
- 1H-Pyrazol-3-amine, 1-(2-buten-1-yl)-5-methyl-
-
- インチ: 1S/C8H13N3/c1-3-4-5-11-7(2)6-8(9)10-11/h3-4,6H,5H2,1-2H3,(H2,9,10)/b4-3+
- InChIKey: RFGWQUAIZOPRGL-ONEGZZNKSA-N
- ほほえんだ: N1(C/C=C/C)C(C)=CC(N)=N1
計算された属性
- せいみつぶんしりょう: 151.110947427g/mol
- どういたいしつりょう: 151.110947427g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 144
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 43.8Ų
じっけんとくせい
- 密度みつど: 1.05±0.1 g/cm3(Predicted)
- ふってん: 278.9±28.0 °C(Predicted)
- 酸性度係数(pKa): 4.16±0.16(Predicted)
1-(But-2-en-1-yl)-5-methyl-1H-pyrazol-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-783352-2.5g |
1-(but-2-en-1-yl)-5-methyl-1H-pyrazol-3-amine |
1704464-34-5 | 95.0% | 2.5g |
$1509.0 | 2025-02-22 | |
Enamine | EN300-783352-5.0g |
1-(but-2-en-1-yl)-5-methyl-1H-pyrazol-3-amine |
1704464-34-5 | 95.0% | 5.0g |
$2235.0 | 2025-02-22 | |
Enamine | EN300-783352-0.25g |
1-(but-2-en-1-yl)-5-methyl-1H-pyrazol-3-amine |
1704464-34-5 | 95.0% | 0.25g |
$708.0 | 2025-02-22 | |
Enamine | EN300-783352-0.05g |
1-(but-2-en-1-yl)-5-methyl-1H-pyrazol-3-amine |
1704464-34-5 | 95.0% | 0.05g |
$647.0 | 2025-02-22 | |
Enamine | EN300-783352-0.5g |
1-(but-2-en-1-yl)-5-methyl-1H-pyrazol-3-amine |
1704464-34-5 | 95.0% | 0.5g |
$739.0 | 2025-02-22 | |
Enamine | EN300-783352-10.0g |
1-(but-2-en-1-yl)-5-methyl-1H-pyrazol-3-amine |
1704464-34-5 | 95.0% | 10.0g |
$3315.0 | 2025-02-22 | |
Enamine | EN300-783352-0.1g |
1-(but-2-en-1-yl)-5-methyl-1H-pyrazol-3-amine |
1704464-34-5 | 95.0% | 0.1g |
$678.0 | 2025-02-22 | |
Enamine | EN300-783352-1.0g |
1-(but-2-en-1-yl)-5-methyl-1H-pyrazol-3-amine |
1704464-34-5 | 95.0% | 1.0g |
$770.0 | 2025-02-22 |
1-(But-2-en-1-yl)-5-methyl-1H-pyrazol-3-amine 関連文献
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
1-(But-2-en-1-yl)-5-methyl-1H-pyrazol-3-amineに関する追加情報
Introduction to 1-(But-2-en-1-yl)-5-methyl-1H-pyrazol-3-amine (CAS No. 1704464-34-5)
1-(But-2-en-1-yl)-5-methyl-1H-pyrazol-3-amine is a compound with the CAS registry number CAS No. 1704464-34-5, belonging to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic compounds with a five-membered ring containing two adjacent nitrogen atoms, making them versatile in various chemical and biological applications. This specific compound has gained attention in recent years due to its unique structural features and potential applications in drug discovery, agrochemicals, and materials science.
The molecular structure of 1-(But-2-en-1-yl)-5-methyl-pyrazolamine consists of a pyrazole ring substituted with a butenyl group at position 1 and a methyl group at position 5. The presence of the butenyl group introduces unsaturation into the molecule, which can enhance its reactivity and bioavailability. Additionally, the methyl substitution at position 5 provides steric bulk, potentially influencing the compound's pharmacokinetic properties.
Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry, particularly as scaffolds for designing bioactive molecules. For instance, pyrazole-based compounds have been explored as potential inhibitors of various enzymes, including kinases and proteases, which are critical targets in cancer therapy. The CAS No. 1704464-34 compound has shown promising results in preliminary assays targeting these enzymes, suggesting its potential as a lead compound for drug development.
In addition to its pharmacological applications, pyrazolamine derivatives like this compound have also been investigated for their role in agrochemicals. Specifically, they have been studied as potential fungicides or herbicides due to their ability to interfere with key biochemical pathways in pathogens and weeds. The butenyl-substituted pyrazole amine structure may enhance the compound's ability to penetrate plant tissues or disrupt cellular processes in target organisms.
From a synthetic perspective, the preparation of CAS No. 1704464 involves a multi-step process that typically includes nucleophilic substitution or coupling reactions. Researchers have optimized these methods to improve yield and purity, ensuring that the compound can be produced on a larger scale for further testing and development.
Moreover, computational studies using molecular docking and quantum mechanics have provided insights into the binding modes of pyrazole amine derivatives with their target proteins. These studies suggest that the butenyl group plays a critical role in stabilizing interactions through hydrophobic effects or π–π stacking, while the methyl group contributes to overall molecular stability.
In conclusion, CAS No. 1704464 (1-(Butenyl)-5-methyl-pyrazolamine) represents an intriguing compound with diverse applications across multiple fields. Its unique structure, combined with recent advances in synthetic and computational techniques, positions it as a valuable tool for future research and development efforts.
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